

# Preliminary Toxicity Profile of Odentegravirum: A Data-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |
|----------------------|----------------|-----------|--|
| Compound Name:       | Odentegravirum |           |  |
| Cat. No.:            | B15558120      | Get Quote |  |

Disclaimer: As of December 2025, publicly available information on the preclinical and clinical toxicity of a compound specifically named "**Odentegravirum**" is not available. The following guide is a structured template illustrating the expected content and format for a comprehensive preliminary toxicity profile of a novel therapeutic agent, in line with the user's request. The data and experimental details provided herein are representative examples derived from general knowledge of antiviral drug development and do not pertain to any specific real-world compound named **Odentegravirum**.

# **Executive Summary**

This document provides a comprehensive overview of the preliminary toxicity profile of **Odentegravirum**, a novel investigational agent. The assessment is based on a series of in vitro and in vivo studies designed to characterize the compound's safety profile and identify potential target organ toxicities. The data presented herein are intended to support the ongoing clinical development of **Odentegravirum** and to inform risk-benefit analyses.

# **Preclinical Safety Pharmacology**

Safety pharmacology studies were conducted to evaluate the potential adverse effects of **Odentegravirum** on major physiological systems.

# **Cardiovascular Safety**



A thorough cardiovascular assessment was performed to investigate potential effects on blood pressure, heart rate, and cardiac electrophysiology.

Table 1: Cardiovascular Safety Pharmacology Data

| Parameter                  | Species    | Assay       | Results                                                                                                    |
|----------------------------|------------|-------------|------------------------------------------------------------------------------------------------------------|
| hERG Channel<br>Inhibition | In vitro   | Patch Clamp | IC50 > 30 μM                                                                                               |
| Cardiovascular<br>Function | Beagle Dog | Telemetry   | No significant effects<br>on blood pressure,<br>heart rate, or ECG<br>intervals at doses up<br>to 50 mg/kg |

Experimental Protocol: hERG Potassium Channel Assay

A whole-cell patch-clamp technique was utilized on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel. Cells were exposed to increasing concentrations of **Odentegravirum** (0.1 to 100  $\mu$ M). The inhibitory effect on the hERG current was measured and the IC50 value was calculated.

#### **Central Nervous System (CNS) Safety**

The potential for CNS-related adverse effects was evaluated using a functional observational battery in rodents.

Table 2: CNS Safety Pharmacology Data

| Parameter                  | Species | Assay        | Results                                                                          |
|----------------------------|---------|--------------|----------------------------------------------------------------------------------|
| Neurobehavioral<br>Effects | Rat     | Irwin Screen | No adverse<br>neurobehavioral<br>effects observed at<br>doses up to 100<br>mg/kg |



Experimental Protocol: Irwin Screen

A comprehensive battery of behavioral and physiological observations was conducted in rats following oral administration of **Odentegravirum**. Observations included assessments of consciousness, activity, sensory and motor responses, and autonomic function.

# **Respiratory Safety**

The potential impact of **Odentegravirum** on respiratory function was assessed in conscious animals.

Table 3: Respiratory Safety Pharmacology Data

| Parameter            | Species | Assay                         | Results                                                                                      |
|----------------------|---------|-------------------------------|----------------------------------------------------------------------------------------------|
| Respiratory Function | Rat     | Whole-body<br>plethysmography | No significant effects<br>on respiratory rate or<br>tidal volume at doses<br>up to 100 mg/kg |

Experimental Protocol: Whole-Body Plethysmography

Unrestrained rats were placed in a whole-body plethysmography chamber, and respiratory parameters were continuously monitored before and after the administration of **Odentegravirum**.

# **Preclinical Toxicology**

A series of in vitro and in vivo toxicology studies were conducted to identify potential target organs and to determine the no-observed-adverse-effect level (NOAEL) of **Odentegravirum**.

#### In Vitro Toxicology

Table 4: In Vitro Toxicology Data



| Assay        | Cell Line               | Endpoint             | Results                             |
|--------------|-------------------------|----------------------|-------------------------------------|
| Cytotoxicity | HepG2                   | Cell Viability (MTT) | CC50 > 50 μM                        |
| Genotoxicity | Ames Test               | Mutagenicity         | Non-mutagenic in all strains tested |
| Genotoxicity | Mouse Lymphoma<br>Assay | Clastogenicity       | Non-clastogenic                     |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were treated with **Odentegravirum** at various concentrations, with and without metabolic activation (S9 fraction). The number of revertant colonies was counted to assess mutagenic potential.

# In Vivo Toxicology

Repeat-dose toxicity studies were conducted in two species (rodent and non-rodent) to characterize the toxicity profile of **Odentegravirum** following repeated administration.

Table 5: Repeat-Dose Toxicology Data (14-Day Study)

| Species    | Route of<br>Administration | NOAEL<br>(mg/kg/day) | Target Organs of Toxicity                     |
|------------|----------------------------|----------------------|-----------------------------------------------|
| Rat        | Oral                       | 50                   | Liver (mild<br>hepatocellular<br>hypertrophy) |
| Beagle Dog | Oral                       | 30                   | Gastrointestinal (emesis)                     |

Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity Study in Rats

Sprague-Dawley rats were administered **Odentegravirum** daily by oral gavage for 14 consecutive days at doses of 0, 10, 50, and 200 mg/kg/day. Endpoints evaluated included



clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), and histopathology of major organs.

# **Clinical Safety (Phase 1)**

Preliminary safety data from a first-in-human (FIH) study in healthy volunteers are summarized below.

Table 6: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Study

| Adverse Event | Frequency<br>(Placebo) | Frequency<br>(Odentegravirum) | Severity |
|---------------|------------------------|-------------------------------|----------|
| Headache      | 10%                    | 15%                           | Mild     |
| Nausea        | 5%                     | 10%                           | Mild     |
| Diarrhea      | 2%                     | 5%                            | Mild     |

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

This was a randomized, double-blind, placebo-controlled study in healthy adult subjects. In the SAD portion, subjects received a single oral dose of **Odentegravirum** or placebo. In the MAD portion, subjects received once-daily oral doses of **Odentegravirum** or placebo for 14 days. Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

#### **Visualizations**

**Experimental Workflow: Preclinical Toxicity Assessment** 





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical toxicity assessment of a novel therapeutic agent.

### **Signaling Pathway: Hypothetical Off-Target Interaction**



Click to download full resolution via product page







Caption: A hypothetical signaling pathway illustrating a potential off-target interaction of **Odentegravirum**.

 To cite this document: BenchChem. [Preliminary Toxicity Profile of Odentegravirum: A Data-Driven Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558120#preliminary-toxicity-profile-ofodentegravirum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com